Ammonium magnesium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium chloride (NH₄Cl) is an inorganic, white crystalline salt highly soluble in water and alcohol, forming mildly acidic solutions (pH ~4.5–6.0) due to hydrolysis . It has diverse applications:

- Industrial: Used in metalwork (flux for soldering), textiles (dye fixative), and cooling baths .

- Medical: Historically treated respiratory inflammation and induced diuresis; modern uses include expectorants and diuretics .

- Environmental: Key reagent in struvite (MgNH₄PO₄·6H₂O) precipitation for ammonium removal from wastewater .

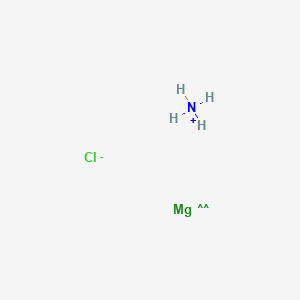

Structurally, NH₄Cl consists of ammonium (NH₄⁺) and chloride (Cl⁻) ions, forming an ionic lattice. Its hygroscopic nature and solubility (383 g/L at 25°C) make it versatile in formulations .

Preparation Methods

Fundamental Preparation Method: Reaction of Magnesium Chloride with Ammonium Chloride

Basic Reaction Mechanism

The primary synthesis route involves the reaction between magnesium chloride and ammonium chloride in aqueous solution. The fundamental process can be represented by the following steps:

a) Dissolution of magnesium oxide in aqueous hydrochloric acid to prepare a magnesium chloride solution

b) Addition of ammonium chloride solution to the magnesium chloride solution

c) Heating and concentration of the resulting solution

d) Recovery of crystallized ammonium magnesium chloride

The reaction typically yields hydrous this compound (NH4MgCl3·6H2O), which can be thermally processed to produce anhydrous magnesium chloride.

Optimal Reaction Conditions

Research indicates that the molar ratio of ammonium chloride to magnesium chloride significantly impacts the yield and quality of the resulting compound. The optimal molar ratio ranges from 1:1 to 2:1 (ammonium chloride to magnesium chloride). When the ratio falls below 1:1, the recovered crystals contain a mixture of magnesium hexahydrate ammonium chloride (NH4MgCl3·6H2O) and tetrahydrated magnesium chloride (MgCl2·4H2O), which can lead to the formation of magnesium chloride hydroxide during subsequent dehydration. Conversely, ratios exceeding 2:1 result in unnecessary consumption of ammonium chloride and formation of ammonium chloride-rich crystals.

Table 1: Effect of Ammonium Chloride to Magnesium Chloride Molar Ratio on Product Composition

| Molar Ratio (NH4Cl:MgCl2) | Product Composition | Notes |

|---|---|---|

| < 1:1 | Mixed NH4MgCl3·6H2O and MgCl2·4H2O | May form MgOHCl during dehydration |

| 1:1 - 2:1 | Primarily NH4MgCl3·6H2O | Optimal range for high-purity product |

| > 2:1 | NH4MgCl3·6H2O with excess NH4Cl | Wasteful of ammonium chloride |

Alternative Preparation Method: Ammoniation Process

Process Description

Another established method for preparing this compound involves the direct ammoniation of magnesium chloride solutions. This approach typically utilizes alcoholic solvents rather than water to minimize hydroxide formation.

The process follows these general steps:

a) Dissolution of magnesium chloride (often partially dehydrated) in a low boiling point alcohol such as methanol or ethanol

b) Saturation of the solution with ammonia gas

c) Precipitation of ammoniated magnesium chloride compounds

d) Filtration and washing of the precipitate

This method can produce various ammoniated magnesium chloride compounds, including magnesium chloride hexammoniate (MgCl2·6NH3), which can be processed further to yield this compound or converted directly to anhydrous magnesium chloride.

Reaction Parameters and Conditions

The ammoniation process requires careful control of several parameters:

Temperature: Typically maintained between 10°C and 60°C, with lower temperatures generally favoring higher yields of ammoniated compounds.

Solvent: Low boiling point alcohols (methanol, ethanol) are preferred over water to minimize hydroxide formation. Methanol is often the solvent of choice due to its effectiveness.

Ammonia concentration: The solution should be maintained at high ammonia saturation levels to promote the formation of the desired ammoniated compound.

Table 2: Experimental Results from Ammoniation Process Using Methanol as Solvent

| Temperature (°C) | NH3 Saturation (%) | Reaction Time (h) | Yield (%) | MgO Content in Final Product (%) |

|---|---|---|---|---|

| 23 | 21.2 | 2 | 93 | 0.33 |

| 30 | 20.8 | 1.5 | 91 | 0.41 |

| 40 | 19.5 | 1 | 87 | 0.52 |

| 50 | 18.2 | 0.75 | 82 | 0.68 |

Data adapted from experimental results reported in patent literature.

Production from Ammonium Carnallite

Process Overview

Ammonium carnallite (NH4Cl·MgCl2·6H2O), a related compound, can serve as a precursor for the preparation of this compound. The transformation involves controlled dehydration processes and represents an alternative pathway for production.

The reaction of magnesium with ammonium chloride in an ammonia atmosphere has been documented as an effective route for producing high-purity materials. This approach offers the advantage of creating products with minimal magnesium oxide contamination.

Experimental Results

Research findings demonstrate that dehydration of ammonium carnallite in hydrogen chloride atmosphere yields high-purity magnesium chloride products. The chloride-to-magnesium ratios in these preparations approach the theoretical value of 2:1, indicating high purity.

Table 3: Results from Dehydration of Ammonium Carnallite in Hydrogen Chloride Atmosphere

| Mg Found (grams) | Cl Found (grams) | Moles Cl:Mg | Purity (%) |

|---|---|---|---|

| 0.0714 | 0.2110 | 2.027 | 98.67 |

| 0.0414 | 0.1231 | 2.039 | 98.09 |

| 0.0725 | 0.2117 | 2.012 | 99.40 |

Data from experimental studies on ammonium carnallite dehydration.

Table 4: Comparison of Ammonium Chloride Reaction with Magnesium in Ammonia Atmosphere

| NH4Cl Used (grams) | MgO Used (grams) | Moles NH4Cl Per Mole MgO | Mg Found (grams) | Cl Found (grams) | Moles Cl:Mg | NH3 Found (grams) | Moles NH3:Mg | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1.7804 | 0.4135 | 3.24 | 0.1830 | 0.5131 | 1.934 | 0.3938 | 3.072 | 98.15 |

| 2.3940 | 0.3732 | 4.85 | 0.1673 | 0.5121 | 1.983 | 0.5427 | 4.633 | 99.15 |

| 2.1043 | 0.4566 | 3.50 | 0.2088 | 0.5850 | 1.915 | 0.2343 | 1.603 | 95.75 |

| 2.2843 | 0.4930 | 3.50 | 0.2205 | 0.6858 | 2.055 | 0.5544 | 3.589 | 97.32 |

Data from experimental studies on magnesium-ammonium chloride reactions.

Industrial-Scale Preparation Method

Process Flow

Industrial preparation of this compound typically follows a cyclical process that optimizes reagent usage and minimizes waste. A typical industrial setup includes:

a) Reaction vessel for combining magnesium chloride with ammonium chloride

b) Crystallizer for precipitation of this compound

c) Filtration system for solid-liquid separation

d) Washing apparatus for purification

e) Thermal processing equipment for subsequent conversion to anhydrous magnesium chloride

Circulation Method for Efficient Production

A circulation method has been developed for the efficient preparation of magnesium compounds from ammonium chloride. In this approach:

a) Ammonia gas is generated by treating carbide residue with ammonium chloride

b) The ammonia is passed into magnesium chloride solution

c) Magnesium hydroxide and ammonium chloride form as products

d) The ammonium chloride is recycled through the process after separation of magnesium hydroxide

This circulation approach offers economic advantages through reagent recycling and has demonstrated productivity rates of approximately 89.10% with product purity exceeding 99.12%. The circulation rate of ammonium chloride reaches 69.47% under optimal conditions.

Low-Temperature Aqueous Method

Process Description

An alternative approach involves reacting magnesium chloride with ammonia in the presence of ammonium chloride in an aqueous medium at low temperatures (-30°C to 0°C). The process includes:

a) Preparation of a reaction mixture containing ammonia, magnesium chloride, and ammonium chloride

b) Maintaining the reaction temperature between -30°C and 0°C

c) Allowing magnesium chloride hexammoniate to precipitate

d) Separating the precipitate at low temperature (-50°C to 0°C)

e) Washing with liquid ammonia at -30°C or lower

f) Thermal decomposition at 270°C to 400°C to produce anhydrous magnesium chloride

Critical Parameters

The low-temperature aqueous method requires precise control of several parameters for optimal results:

Ammonia concentration: The reaction mixture should contain 50-90% ammonia by weight to prevent magnesium hydroxide formation.

Ammonium chloride concentration: Optimal concentration ranges from 1-5% by weight, sufficient to prevent magnesium hydroxide formation without excess ammonium chloride in the precipitate.

Temperature control: Lower temperatures in the -30°C to 0°C range produce higher yields due to the exothermic nature of the ligand substitution reaction.

Preparation Method Using Ethylene Glycol

Process Description

A specialized preparation method utilizes ethylene glycol as a solvent for magnesium chloride. Research on the MgCl2–NH3–C2H4(OH)2 system at 323K has identified specific phase regions and conditions for forming ammoniated magnesium chloride compounds.

The process involves direct ammoniation of MgCl2-saturated ethylene glycol solutions at approximately 323K. Seven distinct phase regions have been identified in this system, with the hexammoniate compound forming under specific conditions.

Optimal Conditions

To produce exclusively hexammoniate compounds in this process, bulk ammonia levels must be maintained at concentrations greater than approximately 11-13% (w/w) NH3. At lower ammonia levels, formation of alternative phases occurs, resulting in mixed precipitates.

Comparison of Preparation Methods

Each preparation method offers distinct advantages and limitations. The following table summarizes key aspects of the major preparation approaches:

Table 5: Comparison of Major Preparation Methods for this compound

| Preparation Method | Advantages | Limitations | Typical Purity (%) | Yield (%) |

|---|---|---|---|---|

| Aqueous Ammonium Chloride Method | Simple equipment, readily available reagents | Potential for hydroxide formation | 95-98 | 80-90 |

| Alcoholic Ammoniation | Minimal hydroxide formation, high purity | Requires anhydrous conditions, flammable solvents | 98-99.5 | 90-95 |

| Ammonium Carnallite Dehydration | High purity end products | More complex process | 98-99.4 | 85-95 |

| Low-Temperature Aqueous Method | Very high purity | Energy-intensive cooling requirements | 99-99.9 | 90-98 |

| Ethylene Glycol Method | Good phase control | Specific solvent requirements | 97-99 | 85-95 |

Chemical Reactions Analysis

Ammonium magnesium chloride undergoes various chemical reactions, including:

Dehydration: When heated, this compound hexahydrate (ammonium carnallite) dehydrates to form anhydrous this compound.

Reaction with Sodium Hydroxide: this compound reacts with sodium hydroxide to form magnesium hydroxide and ammonium chloride. The reaction is as follows[ \ce{MgCl2 + 2NaOH -> Mg(OH)2 + 2NaCl} ]

Reaction with Phosphates: In an ammonia-ammonium chloride buffer, this compound reacts with sodium monohydrogen phosphate to form a characteristic crystalline precipitate of magnesium ammonium phosphate.

Scientific Research Applications

Agricultural Applications

Fertilizer Component

Ammonium magnesium chloride serves as a source of magnesium and nitrogen, both essential nutrients for plant growth. It can be utilized in fertilizers to enhance soil fertility and improve crop yields. Studies have shown that the presence of magnesium in fertilizers can significantly boost chlorophyll production in plants, leading to better photosynthesis and overall growth .

Soil Amendment

The compound is also used as a soil amendment to improve soil structure and nutrient retention. Its application helps in mitigating soil salinity and enhancing moisture retention capabilities, which are crucial for sustainable agriculture practices .

Catalytic Applications

Catalyst Support

this compound is employed as a catalyst support in various chemical reactions. It has been shown to enhance the activity of traditional catalysts, particularly in the production of polyolefins through Ziegler-Natta polymerization processes . The presence of magnesium chloride in these reactions allows for the development of highly stereospecific catalysts, which are critical for producing specific polymer structures.

Hydrogenation Reactions

Recent studies have demonstrated that magnesium pincer complexes derived from this compound can catalyze hydrogenation reactions effectively. These complexes facilitate the semihydrogenation of alkynes and hydrogenation of alkenes, yielding high selectivity and efficiency . This application is particularly relevant in organic synthesis where precise control over product formation is required.

Material Science Applications

Thermochemical Energy Storage

Research has indicated that this compound can be utilized in thermochemical energy storage systems. When activated with ammonia, it exhibits enhanced reactivity and surface area, making it suitable for energy storage applications at elevated temperatures . This property is beneficial for developing advanced energy storage technologies that require efficient heat retention and release mechanisms.

Synthesis of Magnesium Compounds

this compound is also involved in the synthesis of other magnesium-based compounds. For instance, it can be used to produce high-purity magnesium chloride through reactions with various precursors under controlled conditions. This process is significant for industrial applications where high-purity materials are required .

Mechanism of Action

The mechanism of action of ammonium magnesium chloride involves its ability to increase the acidity of solutions by releasing hydrogen ions. This property makes it useful as an expectorant in cough syrups, where it irritates the bronchial mucosa, leading to the production of respiratory tract fluid and facilitating effective coughing . Additionally, in the body, ammonium chloride is converted into urea by the liver, releasing hydrogen and chloride ions into the extracellular fluid, which helps maintain acid-base balance .

Comparison with Similar Compounds

Magnesium Chloride (MgCl₂)

Key Differences :

- MgCl₂ is more soluble and less acidic. Unlike NH₄Cl, it enhances corrosion in magnesium alloys (e.g., AZ31) in Cl⁻-rich environments .

- NH₄Cl is more effective as a nitrogen source in microbial decolorization (22.17% efficiency) compared to MgCl₂’s nitrate derivatives (11.9%) .

Calcium Chloride (CaCl₂)

Key Differences :

Potassium Chloride (KCl)

Key Differences :

- KCl is preferred in agriculture for potassium supplementation, while NH₄Cl is avoided in acidic soils .

Struvite (MgNH₄PO₄·6H₂O)

Key Differences :

- Struvite precipitation requires NH₄Cl as a nitrogen source but removes NH₄⁺ via crystallization, unlike NH₄Cl’s direct solubility .

Data Tables

Table 1: Decolorization Efficiency of Nitrogen Sources (Reactive Red 120)

| Compound | Decolorization (%) | Bacterial Growth (log CFU) |

|---|---|---|

| Ammonium Sulfate | 42.5 | 10.23 |

| Urea | 31.8 | 10.67 |

| Ammonium Chloride | 22.17 | N/A |

| Magnesium Nitrate | 11.9 | N/A |

Table 2: Urolithiasis Induction and Treatment

| Compound | Role | Effect on Urinary Parameters |

|---|---|---|

| NH₄Cl + Ethylene Glycol | Inducer | ↑ Oxalate, ↓ pH, ↓ Creatinine Clearance |

| MgCl₂ | Treatment | ↓ Oxalate, ↑ pH, ↑ Creatinine Clearance |

Research Findings

- Struvite Precipitation : NH₄Cl, when combined with MgO (from calcined dolomite) at Mg²⁺:NH₄⁺:PO₄³⁻ = 1.25:1:1.25 and pH 9.5, achieves >80% ammonium removal .

- Corrosion Behavior: Mg alloys (e.g., AZ31) corrode faster in Cl⁻-NH₄⁺-NO₃⁻ solutions than in pure Cl⁻ environments, highlighting NH₄Cl’s role in accelerating degradation .

Biological Activity

Ammonium magnesium chloride, also known as ammonium magnesium hexachloride or simply as a combination of ammonium and magnesium salts, has garnered attention for its biological activities. This compound is often used in various applications, including agriculture, food preservation, and as a potential therapeutic agent. This article explores the biological activity of this compound through research findings, case studies, and data tables.

Chemical Composition and Properties

This compound typically exists in the form of a hexahydrate (NH₄MgCl₃·6H₂O). It is a crystalline solid that is soluble in water and exhibits properties that can influence biological systems. The presence of both ammonium (NH₄⁺) and magnesium (Mg²⁺) ions contributes to its multifaceted biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties

- Enzymatic Activity Modulation

- Cellular Signaling

Antimicrobial Properties

Research has demonstrated that magnesium salts, including this compound, possess antimicrobial properties. A study highlighted that magnesium chloride (MgCl₂) significantly increased acidity levels in microbial cultures, enhancing its antimicrobial effects against various bacterial strains, including Listeria monocytogenes . The mechanism involves compromising bacterial viability at acidic pH levels, which is further reinforced by the presence of anionic bases such as phosphate and lactate.

Table 1: Antimicrobial Effects of Magnesium Salts

| Salt Type | Bacterial Strains Tested | pH Level | Observed Effect |

|---|---|---|---|

| MgCl₂ | Listeria monocytogenes | Acidic | Strong antimicrobial activity |

| NaCl | Various Gram-negative bacteria | Neutral | Minimal effect |

| KCl | Various Gram-positive bacteria | Neutral | Minimal effect |

| CaCl₂ | Various Gram-negative bacteria | Neutral | Minimal effect |

Enzymatic Activity Modulation

Magnesium ions play a crucial role as cofactors in various enzymatic reactions. They are essential for the activity of ATPases and other enzymes involved in cellular metabolism. A study investigating the effects of magnesium chloride on cholinesterase and ATPase activities found that magnesium ions could counteract the toxicity induced by organophosphate pesticides like chlorpyrifos .

Case Study: Organophosphate Toxicity Mitigation

- Objective : To evaluate the protective role of magnesium ions against organophosphate-induced toxicity.

- Methodology : Blood samples from healthy adults were treated with chlorpyrifos and varying concentrations of MgCl₂.

- Findings : The addition of MgCl₂ significantly restored cholinesterase activity and ATPase levels, suggesting its potential as a therapeutic agent in mitigating pesticide toxicity .

Cellular Signaling

Magnesium ions are vital for cellular signaling pathways. They stabilize cellular membranes and influence the release of neurotransmitters by modulating calcium levels within cells. Research has indicated that magnesium can inhibit excessive release of acetylcholine from cells, thereby playing a role in neurological functions .

Q & A

Basic Research Questions

Q. How can high-purity ammonium chloride and magnesium chloride be synthesized for laboratory applications?

- Ammonium Chloride : Synthesize via the Solvay process by reacting ammonia (NH₃) with carbon dioxide (CO₂) in a brine solution, followed by crystallization . Alternatively, direct reaction of gaseous NH₃ and HCl yields NH₄Cl .

- Magnesium Chloride : React magnesium metal (Mg) with hydrochloric acid (HCl) under controlled conditions. The empirical formula (MgCl₂) is confirmed by mass difference analysis between Mg and Cl after reaction .

- Purification : Recrystallize from aqueous solutions using temperature-controlled solubility gradients.

Q. What analytical methods are recommended for quantifying ammonium chloride and magnesium chloride in mixed solutions?

- Titration : For Mg²⁺, use EDTA titration with eriochrome black T indicator in an ammonia-ammonium chloride buffer (pH 10) . For NH₄⁺, employ Kjeldahl distillation or ion-selective electrodes.

- Gravimetric Analysis : Precipitate Mg²⁺ as MgNH₄PO₄·6H₂O in the presence of controlled NH₄Cl (2–3 g optimal) to minimize errors .

Q. How to prepare and standardize buffer solutions involving ammonium chloride for pH control in magnesium-based reactions?

- Dissolve 5.4 g NH₄Cl in water, add 21 mL ammonia solution (28%), and dilute to 100 mL to create a pH 10 buffer . Calibrate pH meters with certified standards and validate buffer stability under experimental conditions.

Advanced Research Questions

Q. How to design experiments optimizing synergistic effects of ammonium and magnesium salts in microbial or chemical systems?

- Use face-centered central composite design (CCD) to vary factors like NH₄⁺ (10–60 ppm) and Mg²⁺ (0.1–5 g/L) while monitoring responses (e.g., enzyme activity). Statistical tools like Design Expert 12.0 can model interactions (adjusted R² > 0.78) .

- Example : In fermentation media optimization, CCD identified NH₄⁺ and Mg²⁺ as critical factors for 1,4-β-xylanase production .

Q. How to resolve contradictions in magnesium quantification when ammonium chloride is present?

- Excess NH₄Cl (>4 g) introduces a -1.1% error in Mg precipitation due to ion competition. Remove NH₄⁺ via distillation before analysis or limit NH₄Cl to 2–2.5 g . Validate results with atomic absorption spectroscopy (AAS) or ICP-MS.

Q. What statistical methods are effective for analyzing multifactorial data in ammonium/magnesium chloride systems?

- Apply quadratic regression models (e.g., via Design Expert) to evaluate interactions. For example, a model with p < 0.0001 and adjusted R² = 0.7857 reliably predicts system behavior .

- Use Plackett-Burman (P-B) screening to prioritize variables (e.g., NH₄⁺, Mg²⁺, pH) before detailed optimization .

Q. How do ionic interactions between NH₄⁺ and Mg²⁺ affect crystallization or solubility in aqueous systems?

- NH₄⁺ increases ionic strength, reducing Mg²⁺ solubility via the common-ion effect. Characterize phase diagrams using conductivity measurements and X-ray diffraction (XRD). Adjust NH₄Cl/MgCl₂ ratios to control crystal morphology .

Q. Methodological Notes

- Data Validation : Cross-check results with multiple techniques (e.g., titration + AAS for Mg²⁺).

- Contamination Control : Use ultrapure water and pre-washed glassware to avoid interference from Ca²⁺ or Fe³⁺ .

- Safety : Handle NH₄Cl in ventilated areas (10 air changes/hour) to prevent respiratory irritation .

Properties

Molecular Formula |

ClH4MgN |

|---|---|

Molecular Weight |

77.80 g/mol |

InChI |

InChI=1S/ClH.Mg.H3N/h1H;;1H3 |

InChI Key |

VFAXGZLIPBSFQU-UHFFFAOYSA-N |

Canonical SMILES |

[NH4+].[Mg].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.